molecular formula C13H14O2 B8088193 2,3-dihydro-1H-inden-1-yl methacrylate

2,3-dihydro-1H-inden-1-yl methacrylate

Cat. No.: B8088193
M. Wt: 202.25 g/mol
InChI Key: FBIWDHSGTFRIAF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-1-yl methacrylate is an organic compound that belongs to the class of methacrylates It is characterized by the presence of a methacrylate group attached to a 2,3-dihydro-1H-inden-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-inden-1-yl methacrylate typically involves the esterification of 2,3-dihydro-1H-inden-1-ol with methacrylic acid or its derivatives. One common method is the reaction of 2,3-dihydro-1H-inden-1-ol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-1-yl methacrylate can undergo various chemical reactions, including:

    Polymerization: The methacrylate group can participate in free radical polymerization to form polymers.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,3-dihydro-1H-inden-1-ol and methacrylic acid.

    Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

    Addition Reactions: Nucleophiles such as amines or thiols can be used.

Major Products Formed

    Polymerization: Polymers with methacrylate backbones.

    Hydrolysis: 2,3-Dihydro-1H-inden-1-ol and methacrylic acid.

    Addition Reactions: Adducts with nucleophiles.

Scientific Research Applications

2,3-Dihydro-1H-inden-1-yl methacrylate has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.

    Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

    Biological Studies: Investigated for its potential use in drug delivery systems and biomedical applications.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-1-yl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group is highly reactive and can participate in free radical polymerization, leading to the formation of polymers with desirable properties. The molecular targets and pathways involved in its biological applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-inden-1-yl acrylate
  • 2,3-Dihydro-1H-inden-1-yl propionate
  • 2,3-Dihydro-1H-inden-1-yl butyrate

Uniqueness

2,3-Dihydro-1H-inden-1-yl methacrylate is unique due to the presence of the methacrylate group, which imparts high reactivity and versatility in polymerization reactions. This distinguishes it from other similar compounds that may have different ester groups, leading to variations in reactivity and applications.

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-yl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9(2)13(14)15-12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,1,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIWDHSGTFRIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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